molecular formula C17H14N2O2 B4738564 5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole

5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B4738564
M. Wt: 278.30 g/mol
InChI Key: DSFGNIMOPHVECA-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the family of oxadiazoles, which has been widely studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting various cellular pathways, including the PI3K/Akt/mTOR and NF-κB pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory and analgesic activity in animal models. In addition, this compound has been shown to exhibit interesting optical and electronic properties, making it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. In addition, this compound exhibits interesting biological and chemical properties, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods for this compound, which could lead to higher yields and greater purity. Another direction is the exploration of the biological and chemical properties of this compound, including its potential use as an anti-cancer agent, anti-inflammatory agent, and hole transport material in organic electronics. Finally, the development of novel materials based on this compound could lead to the discovery of new materials with interesting optical and electronic properties.

Scientific Research Applications

5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic light-emitting diodes.

properties

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-20-15-10-7-13(8-11-15)9-12-16-18-17(19-21-16)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGNIMOPHVECA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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